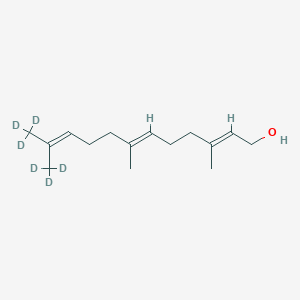

(E,E)-Farnesol 11,11,11,12,12,12-d6

Description

Significance of Stable Isotopes in Elucidating Biological Processes

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a non-radioactive means to probe biological systems. cernobioscience.com These heavier isotopes can be detected and distinguished from their lighter counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgpressbooks.pub This allows for the precise tracking of labeled compounds and their metabolic products within cells, tissues, and whole organisms. physoc.org

The key advantages of using stable isotopes in biological research include:

Tracing Metabolic Pathways: Following the course of a labeled molecule through a series of biochemical reactions to map out metabolic networks. silantes.com

Determining Reaction Mechanisms: Understanding the step-by-step process of enzymatic reactions by observing the fate of labeled atoms. pressbooks.pub

Quantifying Metabolic Flux: Measuring the rate of turnover of metabolites, providing a dynamic view of cellular processes. cernobioscience.comnih.gov

Structural Biology: Enhancing the resolution of techniques like NMR to determine the three-dimensional structures of biomolecules. silantes.com

The Role of Farnesol (B120207) in Biological Systems

Farnesol is a naturally occurring acyclic sesquiterpene alcohol found in many essential oils. wikipedia.org It plays a multifaceted role in various biological systems, acting as a precursor for the synthesis of a wide range of important molecules, including steroids, and other terpenes and terpenoids. wikipedia.org In the fungus Candida albicans, farnesol functions as a quorum-sensing molecule, regulating the transition between yeast and hyphal forms and inhibiting biofilm formation. nih.govnih.gov

Furthermore, research has indicated that farnesol exhibits a range of other biological activities. It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines and possesses antimicrobial properties. techscience.comnih.gov Farnesol is also involved in the regulation of calcium channels and has been studied for its potential neuroprotective effects. frontiersin.org

Rationale for Deuteration of (E,E)-Farnesol at Positions 11, 11, 11, 12, 12, 12

The specific labeling of (E,E)-Farnesol with six deuterium atoms at the terminal C11 and C12 positions to create (E,E)-Farnesol 11,11,11,12,12,12-d6 serves a critical purpose in scientific investigation. This deuterated analog acts as an internal standard in mass spectrometry-based analyses. medchemexpress.com The increased mass of the deuterated farnesol allows it to be easily distinguished from the naturally occurring, unlabeled farnesol in a biological sample.

This distinction is crucial for accurate quantification of endogenous farnesol levels. By adding a known amount of the deuterated standard to a sample, researchers can use the ratio of the deuterated to the non-deuterated farnesol signal to precisely calculate the concentration of the natural compound, a technique known as isotope dilution mass spectrometry. This method corrects for any sample loss during preparation and analysis, leading to highly accurate and reliable results. nih.gov

Overview of Research Paradigms Utilizing Deuterated Isoprenoids

The use of deuterated isoprenoids, including farnesol and its derivatives, is a cornerstone of research aimed at understanding the intricate mechanisms of isoprenoid biosynthesis and metabolism. These labeled compounds are instrumental in studying prenyltransfer reactions, which are fundamental to the creation of a vast array of natural products. nih.govacs.org

By employing deuterated isoprenoid substrates, researchers can investigate the transition states of enzymatic reactions, providing insights into whether a reaction proceeds through a dissociative or associative mechanism. nih.govacs.org These studies often involve measuring kinetic isotope effects (KIEs), where the rate of a reaction with a deuterated substrate is compared to the rate with an unlabeled substrate. The magnitude of the KIE can reveal detailed information about the geometry and charge distribution of the transition state.

Furthermore, deuterated isoprenoids are essential tools in metabolic flux analysis, helping to unravel the complex network of reactions that govern the flow of carbon through the isoprenoid pathway. This knowledge is vital for metabolic engineering efforts aimed at enhancing the production of valuable isoprenoid-derived compounds.

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

228.40 g/mol |

IUPAC Name |

(2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trien-1-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+/i1D3,2D3 |

InChI Key |

CRDAMVZIKSXKFV-JPWGLETFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CO)/C)/C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCO)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated E,e Farnesol

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Achieving site-specific deuteration requires precise control over the reaction conditions and choice of reagents or biocatalysts. Various methods have been developed to introduce deuterium into organic molecules with high regioselectivity.

Chemical Synthesis Approaches for (E,E)-Farnesol 11,11,11,12,12,12-d6

The targeted deuteration of the terminal methyl groups of (E,E)-farnesol can be accomplished through multi-step chemical synthesis, often involving the construction of the carbon skeleton from smaller, deuterated building blocks. A prominent strategy involves the use of a Wittig reaction or a related olefination protocol with a deuterated ketone. organic-chemistry.orgmasterorganicchemistry.com

One plausible synthetic route starts with a precursor aldehyde that contains the majority of the farnesol (B120207) backbone. For instance, a C12-trisnoraldehyde can be derived from (E,E)-farnesol itself through oxidative cleavage of the terminal double bond. orgsyn.org This aldehyde can then be subjected to a Wittig-type olefination using a phosphorane generated from a deuterated isopropyl source.

A specific example of this approach has been demonstrated in the synthesis of d6-δ-tocotrienol, which possesses a deuterated farnesyl tail. nih.gov The key step involves a Wittig olefination reaction between a suitable phosphonium (B103445) salt (a Wittig salt) and deuterated acetone (B3395972) (d6-propanone). This reaction constructs the terminal C10-C11 double bond and simultaneously installs the two required trideuteromethyl (CD3) groups. The resulting olefin is then deprotected to yield the final d6-labeled product. nih.gov

A generalized scheme for this approach is as follows:

Preparation of a C12 Aldehyde Precursor: Start with a protected form of a C12 farnesal (B56415) derivative.

Preparation of the Deuterated Wittig Reagent: React triphenylphosphine (B44618) with a deuterated isopropyl halide (e.g., 2-bromo-d7-propane) to form the phosphonium salt. Treatment with a strong base generates the deuterated ylide.

Wittig Reaction: React the C12 aldehyde with the deuterated ylide. The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com

Deprotection: Removal of any protecting groups yields this compound.

The stereochemistry of the newly formed double bond can be influenced by the reaction conditions and the nature of the ylide (stabilized or non-stabilized). organic-chemistry.org

Enzymatic and Microbial Deuteration Techniques for Terpenoids

An alternative to chemical synthesis is the use of biological systems, such as enzymes or whole microbial organisms, to produce deuterated compounds. chemicalsknowledgehub.com Metabolic engineering of microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae) has enabled the production of various terpenoids, including farnesene, a close relative of farnesol. nih.govresearchgate.net

These microbial platforms can be adapted for deuteration by cultivating the engineered strains in a medium enriched with deuterium sources. nih.govnih.gov The core strategy involves:

Pathway Engineering: Introducing and optimizing the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway genes in the host organism to maximize the production of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A farnesyl pyrophosphate (FPP) synthase is also required to assemble these C5 units into the C15 backbone of farnesol.

Deuterium-Enriched Media: Growing the engineered microbes in a culture medium where water (H2O) is replaced by deuterium oxide (D2O) and the primary carbon source (e.g., glucose) is perdeuterated.

Metabolic Incorporation: The microbial host's metabolic machinery utilizes the deuterated sources, leading to the synthesis of deuterated acetyl-CoA and other central metabolites. These deuterated building blocks are then channeled into the engineered isoprenoid pathway, resulting in the production of FPP with deuterium atoms incorporated throughout its structure, including the terminal positions.

Final Conversion: A phosphatase enzyme can then convert the deuterated FPP into deuterated farnesol.

This approach can theoretically lead to high levels of deuterium incorporation, although it typically results in labeling at multiple sites rather than being strictly site-specific, unless specific deuterated precursors are used.

Precursor-Directed Isotopic Labeling Strategies

Precursor-directed biosynthesis is a powerful technique that combines chemical synthesis and biocatalysis. This strategy involves feeding a structurally related, isotopically labeled precursor to a biological system (such as a plant cell culture or a microorganism) that can metabolize it into the desired final product. nih.gov

For the synthesis of this compound, one could supply a deuterated precursor of the isoprenoid pathway. Farnesol biosynthesis proceeds from the C5 building blocks IPP and DMAPP. nih.gov Therefore, feeding a cell culture with deuterated versions of precursors such as:

Deuterated Mevalonate (MVA): If the organism uses the MVA pathway, supplying deuterated MVA can lead to labeled FPP.

Deuterated Glucose or Glycine: Using universally deuterated early-stage precursors in the culture media can also be effective, as the organism will break them down and use the deuterated fragments to build the necessary isoprenoid precursors. nih.gov

Deuterated Isopentenol/Dimethylallyl Alcohol: Supplying deuterated forms of these more direct C5 precursors could also be a viable strategy, provided the host organism can phosphorylate them to form IPP and DMAPP.

The success of this strategy depends on the ability of the chosen organism to uptake the labeled precursor and efficiently incorporate it into the desired metabolic pathway. mdpi.com

Isotopic Purity and Regioselectivity Considerations in Synthesis

A critical aspect of synthesizing isotopically labeled compounds is the verification of both isotopic purity (or enrichment) and the precise location of the isotopes (regioselectivity). Incomplete deuteration or isotopic scrambling can complicate the interpretation of data from studies using these compounds. digitellinc.comrsc.org

Isotopic Purity refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms at the specified positions. For this compound, the ideal isotopic purity would be close to 100%, meaning nearly all molecules contain exactly six deuterium atoms at the C11 and C12 positions.

Regioselectivity confirms that the deuterium atoms are incorporated only at the intended positions and not elsewhere in the molecule.

Several analytical techniques are essential for these determinations:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the isotopic distribution of the product. By comparing the mass of the unlabeled compound with the deuterated one, the number of incorporated deuterium atoms can be confirmed. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of isotopic enrichment. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In a successfully deuterated sample, the proton signals corresponding to the deuterated positions will be absent or significantly diminished. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where signals appear only for the deuterated positions, thus confirming regioselectivity. wiley.comnih.gov

¹³C NMR (Carbon NMR): The coupling patterns between carbon and deuterium (C-D) are different from those between carbon and hydrogen (C-H), providing further structural confirmation.

A combination of these methods provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized deuterated compound. rsc.orgresearchgate.net

Scale-Up and Economic Feasibility of Deuterated Compound Synthesis

| Factor | Description |

| Cost of Starting Materials | Deuterated starting materials, such as D₂O, deuterated solvents (e.g., d6-acetone), and deuterated gases, are significantly more expensive than their non-deuterated counterparts. chemicalsknowledgehub.comresearchgate.net |

| Synthetic Route Complexity | Longer, more complex synthetic routes typically lead to lower overall yields and higher labor and resource costs. Efficient, high-yield reactions are crucial for economic viability. chemicalsknowledgehub.com |

| Purification | Separating the desired deuterated compound from unreacted starting materials, byproducts, and potentially under-deuterated species can be challenging and require specialized chromatographic techniques, adding to the cost. |

| Analytical Costs | The rigorous analytical control required to ensure isotopic purity and regioselectivity (using HR-MS and NMR) adds to the overall manufacturing cost. nih.gov |

| Biocatalytic and Microbial Routes | While potentially complex to develop, microbial fermentation routes may offer a more economical path for large-scale production by using cheaper, deuterated bulk feedstocks like D₂O and deuterated glucose, compared to expensive, multi-step chemical synthesis. nih.govdatainsightsmarket.com |

The economic viability of producing this compound on a large scale depends on balancing the high cost of deuterated precursors against the efficiency and yield of the chosen synthetic or biosynthetic method. For pharmaceutical applications, these higher manufacturing costs must be weighed against the potential benefits of an improved drug profile, such as enhanced efficacy or safety. musechem.comuniupo.it

Advanced Analytical Characterization of E,e Farnesol 11,11,11,12,12,12 D6

Spectroscopic Confirmation of Deuterium (B1214612) Labeling

Spectroscopic techniques are indispensable for verifying the structural integrity and isotopic purity of deuterated molecules. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about atomic and molecular structure, including the presence and location of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Analysis (e.g., ¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds and is particularly powerful for confirming isotopic labeling.

¹H NMR: In the ¹H NMR spectrum of (E,E)-Farnesol 11,11,11,12,12,12-d6, the most significant change compared to its non-deuterated analog is the disappearance of signals corresponding to the protons on carbons 11 and 12. Specifically, the signals for the two methyl groups at position 11 (C-12 and the methyl group on C-11) would be absent, confirming the successful substitution of hydrogen with deuterium at these positions. The rest of the spectrum should remain largely consistent with the parent compound. chemicalbook.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides further evidence of deuteration. The signals for the deuterated carbons (C-11 and C-12) will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I = 1). Furthermore, these signals will be shifted slightly upfield compared to the corresponding signals in the unlabeled farnesol (B120207). The absence of the strong singlet peaks for the methyl carbons confirms the high isotopic enrichment.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the C-11 and C-12 positions, providing unequivocal proof of the location of the deuterium labels. nih.gov Quantitative ²H NMR can also be used to determine the degree of deuteration at each site. nih.gov

Table 1: Comparison of Expected NMR Data for (E,E)-Farnesol and its d6 Analog

| Nucleus | (E,E)-Farnesol | This compound |

|---|---|---|

| ¹H | Signals present for protons at C-11 and C-12 | Signals for protons at C-11 and C-12 are absent |

| ¹³C | Singlet signals for C-11 and C-12 | Triplet signals for C-11 and C-12, shifted slightly upfield |

| ²H | No signals | Signals present at chemical shifts corresponding to C-11 and C-12 |

Mass Spectrometry (MS) for Isotopic Enrichment Assessment

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and assessing its isotopic composition. nih.gov For this compound, MS confirms the incorporation of six deuterium atoms.

The molecular weight of unlabeled (E,E)-Farnesol (C₁₅H₂₆O) is approximately 222.37 g/mol . nih.gov The deuterated analog, this compound (C₁₅H₂₀D₆O), has a molecular weight of approximately 228.4 g/mol . lgcstandards.com This mass shift of 6 Da (Daltons) is readily observable in the mass spectrum.

The analysis involves observing the molecular ion peak (M⁺). For the deuterated compound, this peak will appear at an m/z (mass-to-charge ratio) of 228, whereas for the unlabeled compound, it is at m/z 222. The relative intensities of these peaks in a sample can be used to calculate the isotopic enrichment, providing a measure of the percentage of molecules that have been successfully deuterated.

Table 2: Molecular Ion Data from Mass Spectrometry

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) |

|---|---|---|---|

| (E,E)-Farnesol | C₁₅H₂₆O | 222.37 | 222 |

Infrared (IR) Spectroscopy for Carbon-Deuterium Bond Detection

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. msu.eduspecac.com The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift in the vibrational frequency of the corresponding bond.

The C-H stretching vibrations in organic molecules typically appear in the region of 3000-2850 cm⁻¹. libretexts.org Due to the increased mass of deuterium, the C-D stretching vibrations are observed at significantly lower frequencies, generally in the range of 2200-2100 cm⁻¹. msu.edu Therefore, the IR spectrum of this compound will show characteristic absorption bands in this lower wavenumber region, which are absent in the spectrum of the unlabeled compound. The disappearance or significant reduction in the intensity of the C-H stretching bands associated with the methyl groups at C-11 further confirms the deuteration.

Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analogs

Chromatographic methods are used to separate components of a mixture. For isotopically labeled compounds, these techniques can be used to resolve the labeled compound from its unlabeled counterpart, which is crucial for purity assessment and in quantitative applications.

Gas Chromatography (GC) for Resolution of Isotopologues

Gas chromatography (GC) is a powerful technique for separating volatile compounds. Isotopologues, which are molecules that differ only in their isotopic composition, can often be separated by high-resolution GC. nih.gov This separation arises from the "chromatographic isotope effect."

Deuterated compounds often have slightly different retention times compared to their non-deuterated (protiated) counterparts. nih.gov Typically, deuterated analytes elute slightly earlier from the GC column. nih.gov This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker interactions with the stationary phase of the GC column. nih.govnih.gov By using a high-resolution capillary column, it is possible to achieve baseline or partial separation of this compound from any residual unlabeled (E,E)-Farnesol. researchgate.net The choice of stationary phase can influence the degree of separation. nih.gov

Liquid Chromatography (LC) Methodologies for Isotopic Analysis

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is another cornerstone technique for the analysis of deuterated compounds. nih.govmdpi.com While achieving baseline chromatographic separation of isotopologues by LC alone can be challenging due to the very similar physical properties of the compounds, the technique is invaluable when used as a separation and introduction system for a mass spectrometer.

An ultra-high performance liquid chromatography (UHPLC) system can provide rapid and efficient separation of farnesol from other components in a sample matrix. nih.gov The eluent is then introduced into the mass spectrometer, which can easily distinguish between the deuterated and non-deuterated farnesol based on their different mass-to-charge ratios. This LC-MS approach allows for the accurate quantification of the deuterated standard and its unlabeled analog, even if they co-elute from the LC column.

Applications in Quantitative Analytical Biochemistry and Omics

(E,E)-Farnesol 11,11,11,12,12,12-d6 as an Internal Standard in Mass Spectrometry

Stable isotope-labeled compounds are invaluable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification. This compound, a deuterated form of (E,E)-Farnesol, serves as an ideal internal standard for the accurate measurement of its unlabeled counterpart in various biological matrices. lgcstandards.comcymitquimica.comclearsynth.comlgcstandards.com An internal standard is a compound added in a known amount to a sample before processing. Because the deuterated form is chemically identical to the natural analyte, it exhibits the same behavior during sample extraction, derivatization, and chromatographic separation. However, due to its higher mass (228.4 g/mol compared to 222.37 g/mol for the unlabeled farnesol), it can be distinguished by a mass spectrometer. lgcstandards.comnih.gov This co-analysis allows for the correction of analyte loss during sample preparation and variations in instrument response, a technique known as isotope dilution mass spectrometry.

The accurate quantification of endogenous farnesol (B120207), a key sesquiterpenoid alcohol in various biological processes, is crucial for understanding its roles as a signaling molecule and metabolic intermediate. nih.govnih.govhmdb.ca Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose. researchgate.netnih.gov Using (E,E)-Farnesol-d6 as an internal standard allows researchers to precisely measure the concentration of natural farnesol and its related derivatives in complex samples.

For instance, in studies quantifying farnesol produced by the fungus Candida albicans, precise measurement is key to understanding its function as a quorum-sensing molecule. nih.govresearchgate.netnih.gov By adding a known quantity of (E,E)-Farnesol-d6 to the sample extract, a ratio of the peak area of the endogenous farnesol to the peak area of the deuterated standard is calculated. This ratio is then used to determine the exact concentration of the endogenous analyte from a calibration curve, effectively nullifying variations in sample handling and instrument performance. This approach enables the reliable determination of farnesol levels, with detection limits reported in the low nanomolar range (e.g., 0.09 µM). researchgate.netnih.gov

Table 1: Analytical Methods for Farnesol Quantification

| Analytical Technique | Internal Standard Principle | Key Findings | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Deuterated standards are ideal for correcting variability. | Enables resolution of four farnesol isomers and their esters. | researchgate.netnih.gov |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | An internal standard (e.g., 1-tetradecanol) is used for quantitation. | Validated assay for precision, specificity, accuracy, and stability with a farnesol detection limit of 0.02 ng/µl. | nih.gov |

Biological samples such as plasma, tissues, and cell cultures are inherently complex, containing a multitude of molecules that can interfere with the analysis of the target analyte. analchemres.org In mass spectrometry, this is known as the "matrix effect," where co-eluting substances can either suppress or enhance the ionization of the analyte, leading to inaccurate quantitative results. analchemres.orgrsc.orgnih.gov This phenomenon is a major challenge in bioanalysis, potentially compromising the accuracy and reproducibility of the measurements. analchemres.orgmdpi.com

The use of a stable isotope-labeled internal standard like (E,E)-Farnesol-d6 is the most effective strategy to compensate for matrix effects. nih.govmdpi.com Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and is affected by the same matrix interferences in the ion source of the mass spectrometer. rsc.org By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement is effectively canceled out. rsc.orgnih.gov This approach ensures that the quantitative data accurately reflects the true concentration of the analyte, irrespective of the sample-to-sample variability in the matrix composition. rsc.org

Developing robust and reliable analytical methods is fundamental in all scientific research, especially in fields that are subject to regulatory scrutiny. nih.gov The use of (E,E)-Farnesol-d6 is critical for the validation of quantitative assays for farnesol. Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose by assessing parameters such as accuracy, precision, specificity, linearity, and limits of detection and quantitation. researchgate.netnih.govnih.gov

By incorporating the deuterated internal standard, laboratories can rigorously validate their methods. For example, accuracy is determined by spiking known amounts of the analyte into a blank matrix and measuring the recovery, which is corrected using the internal standard. Precision, which reflects the closeness of repeated measurements, is also assessed with the help of the internal standard to minimize analytical variability. researchgate.netnih.gov In a validated assay for farnesol, within-run and between-run coefficients of variation were reported to be less than 8%. researchgate.net The stability of the analyte in the matrix and during storage can also be reliably monitored. This ensures that the analytical method produces consistent and trustworthy results over time, which is essential for quality control in both research and clinical settings.

Table 2: Key Parameters in Method Validation Using an Internal Standard

| Validation Parameter | Description | Role of (E,E)-Farnesol-d6 | Reference |

| Accuracy | The closeness of a measured value to a standard or known value. | Corrects for analyte loss during sample processing, ensuring the measured concentration reflects the true value. | researchgate.netnih.gov |

| Precision | The closeness of two or more measurements to each other. | Minimizes the impact of random errors from the instrument and sample preparation, leading to lower coefficients of variation. | researchgate.netresearchgate.netnih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Ensures a consistent response ratio across a defined concentration range. | researchgate.netanalchemres.org |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The unique mass of the deuterated standard helps confirm the identity of the analyte peak. | researchgate.net |

Precision and Accuracy Enhancement in Biochemical Quantitation

The ultimate goal of using a stable isotope-labeled internal standard is to enhance the precision and accuracy of quantitative measurements. nih.gov Precision refers to the reproducibility of the measurement, while accuracy refers to how close the measurement is to the true value. nih.gov In the quantitative analysis of farnesol, (E,E)-Farnesol-d6 plays a pivotal role in achieving high levels of both.

Integration with Metabolomics and Lipidomics Platforms for Comprehensive Analysis

Metabolomics and lipidomics are "omics" disciplines that aim to comprehensively identify and quantify the complete set of small-molecule metabolites and lipids within a biological system. nih.gov These fields rely heavily on high-throughput analytical platforms, primarily based on mass spectrometry. nih.gov Farnesol is an important molecule in cellular metabolism, serving as a precursor in the biosynthesis of cholesterol, steroids, and other isoprenoids. hmdb.ca Therefore, its accurate quantification is essential for a system-level understanding of these pathways.

Integrating (E,E)-Farnesol-d6 into metabolomics and lipidomics workflows allows for the precise and accurate measurement of farnesol amidst thousands of other molecules. This is particularly important because the complexity of the samples in omics studies makes them prone to significant matrix effects and other analytical variabilities. nih.govnih.gov Normalization using a best-matched internal standard is a powerful method to minimize this variation and improve the reliability of the data. nih.gov By providing a reliable anchor point for quantification, the deuterated standard helps to build a more complete and accurate picture of the metabolic landscape, enabling researchers to identify critical metabolic drivers in disease and understand the intricate connections between different metabolic pathways. nih.gov

Mechanistic Insights into Biochemical Reactions Utilizing this compound

The strategic substitution of hydrogen with its heavier isotope, deuterium (B1214612), in bioactive molecules provides a powerful tool for probing the intricate details of biochemical reactions. The specifically labeled compound, this compound, has emerged as a critical molecular probe in mechanistic enzymology. Its use allows researchers to dissect the complex mechanisms of enzymes involved in isoprenoid metabolism, particularly those that utilize farnesol or its derivatives as substrates. This article explores the application of this deuterated farnesol analogue in elucidating enzymatic mechanisms, understanding enzyme-substrate interactions, and validating computational models of reaction pathways.

Tracing Metabolic and Biosynthetic Pathways

Metabolic Flux Analysis Utilizing (E,E)-Farnesol 11,11,11,12,12,12-d6

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a labeled substrate and tracking the distribution of the isotope through the metabolic network, scientists can map the flow of atoms and elucidate the activity of various pathways. While deuterated compounds are utilized in MFA, specific studies employing this compound for this purpose are not extensively documented in publicly available research. Its primary documented role is as an internal standard for the precise quantification of farnesol (B120207) in biological samples, a critical component of many metabolic studies. researchgate.net The synthesis of d6-farnesol has been described for its use as a stable-isotope labeled standard in quantitative mass spectrometric analysis. researchgate.net

In microbial systems, farnesol is recognized as a quorum-sensing molecule, particularly in fungi like Candida albicans, where it influences morphogenesis. hmdb.canih.gov The metabolism of exogenously supplied farnesol is a key area of investigation. Theoretically, by providing a microbial culture with this compound, researchers could use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to trace the d6-label. This would allow for the identification and quantification of metabolic products derived from farnesol, such as farnesoic acid or other oxidized or conjugated forms. While studies have used radiolabeled farnesol to demonstrate its conversion from farnesyl pyrophosphate (FPP), the use of d6-farnesol would offer a non-radioactive method to explore these pathways. asm.org

Isoprenoids are a vast class of natural products synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are produced by two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.gov Farnesol is an intermediate in the MVA pathway. Supplying this compound to plant cells could, in principle, help to trace its incorporation into downstream isoprenoids like sterols and sesquiterpenes. researchgate.netresearchgate.net By analyzing the mass spectra of these downstream products, the extent to which exogenous farnesol contributes to their biosynthesis could be determined, providing insights into the regulation and crosstalk between the MVA and MEP pathways. nih.gov

A key advantage of using stable isotope tracers is the ability to quantify the flow of atoms through metabolic networks. In a hypothetical experiment, the incorporation of the six deuterium (B1214612) atoms from this compound into various metabolites would be measured over time. The mass isotopomer distribution in these metabolites, which is the relative abundance of molecules with different numbers of deuterium atoms, would be determined by mass spectrometry. This data could then be used in computational models to calculate the flux through farnesol-dependent pathways. The deuteration at the terminal methyl groups could also offer insights into specific enzymatic reactions and their stereochemistry. nih.gov

Investigation of Farnesol Salvage Pathways and Intermediates

A farnesol salvage pathway allows cells to reutilize free farnesol by converting it back to farnesyl pyrophosphate (FPP), which can then be used for processes like protein prenylation. hmdb.caumsl.edu The existence and mechanisms of this pathway are of significant interest. By supplying cells with this compound, researchers could definitively test for a salvage pathway. If the d6-label is detected in FPP-derived products, such as prenylated proteins or other isoprenoids, it would provide strong evidence for the activity of farnesol kinase and farnesyl phosphate kinase, the enzymes responsible for the two-step phosphorylation of farnesol to FPP. hmdb.ca This approach would be instrumental in identifying and characterizing the intermediates and enzymes of the salvage pathway in various organisms.

Applications in Discovering Novel Biosynthetic Enzymes and Pathways

The discovery of new enzymes and metabolic pathways is a frontier in biochemistry. Labeled substrates are invaluable tools in this endeavor. For instance, if a cell or organism is hypothesized to metabolize farnesol through a novel pathway, feeding it this compound would enable the detection of new, deuterated metabolites. The chemical structures of these novel compounds could then be elucidated using advanced mass spectrometry and NMR spectroscopy techniques. Once a new metabolite is identified, it can serve as a target for identifying the enzyme responsible for its production, for example, through genetic screening or protein purification. The availability of a deuterated standard like this compound is crucial for the accurate quantification of substrate turnover and product formation in such enzyme assays. researchgate.netresearchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₂₀D₆O |

| Molecular Weight | 228.4 g/mol |

| Isotopic Purity | Typically >98% |

| Common Use | Internal standard in mass spectrometry |

| Physical Form | Liquid |

Table 2: Illustrative Data from a Hypothetical Metabolic Labeling Experiment

This table illustrates the kind of data that could be generated if this compound were used as a tracer to study its metabolism in a hypothetical microbial culture.

| Metabolite | Mass Shift (m/z) | Relative Abundance (%) |

| Farnesol | +6 | 85 |

| Farnesoic Acid | +6 | 10 |

| Unknown Metabolite A | +6 | 3 |

| Unknown Metabolite B | +4 | 2 |

Advanced Research Perspectives and Future Directions

Development of Novel Isotope-Labeled Farnesol (B120207) Analogs

While (E,E)-Farnesol 11,11,11,12,12,12-d6 is a valuable tool, the future lies in the rational design and synthesis of a wider array of isotope-labeled farnesol analogs to answer more specific biological questions. The synthesis of various farnesol analogs, including fluorescent and those with modified functional groups, has already demonstrated the feasibility of chemically modifying the molecule while retaining biological activity. unl.edunih.govnih.gov This principle can be extended to isotopic labeling.

Future research will focus on:

Site-Specific Labeling: Synthesizing farnesol analogs with deuterium (B1214612) or carbon-13 (¹³C) at different, specific positions along the carbon backbone. This would allow researchers to probe the activity of specific enzymes and trace the fate of particular atoms through branching metabolic pathways.

Multi-Isotope Labeling: Creating analogs that contain both deuterium and ¹³C labels. This dual-labeling strategy can provide even more detailed information in metabolic flux analysis, helping to resolve complex or overlapping pathways.

Functionalized Isotopic Analogs: Combining isotopic labels with other chemical moieties, such as fluorescent tags or photo-crosslinkers. unl.edunih.gov These "functional isotopologues" could be used not only to trace metabolic fate but also to identify and isolate farnesol-binding proteins and other interacting molecules within the cell. The development of such tools is expected to help determine the pharmacokinetics of farnesol and its derivatives. nih.gov

The synthesis of a diverse library of labeled farnesol analogs will provide a sophisticated toolkit for dissecting the intricate reactions of isoprenoid metabolism with unprecedented detail.

Integration of Deuterated Farnesol Studies with Multi-Omics Data Analysis

The true power of tracers like this compound is realized when their use is combined with systems-level "multi-omics" approaches. nih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of a biological process. mdpi.com The integration of these datasets can reveal complex patterns and relationships that are missed by single-omics analyses. mdpi.com

A typical workflow integrating deuterated farnesol might look like this:

Metabolomic Tracing: A biological system (e.g., cell culture) is supplied with (E,E)-Farnesol-d6. Using high-resolution mass spectrometry, researchers can track the incorporation of the deuterium label into downstream isoprenoids, such as farnesyl pyrophosphate (FPP), geranylgeranyl pyrophosphate (GGPP), sterols, and prenylated proteins. This provides a direct measure of metabolic flux through different branches of the pathway. nih.gov

Transcriptomic and Proteomic Profiling: In parallel, the same system is analyzed for changes in gene expression (transcriptomics) and protein abundance (proteomics). This reveals how the cell's regulatory networks respond to the influx of farnesol and the subsequent metabolic shifts.

Integrative Analysis: Sophisticated bioinformatics tools are then used to integrate these datasets. nih.govarxiv.org For example, an observed increase in the flux towards sterol synthesis (from the metabolomics data) might be correlated with the upregulation of genes and proteins for key enzymes in that specific branch of the pathway. This allows researchers to connect metabolic activity directly to its underlying genetic and protein-level regulation. nih.gov

This integrated approach moves beyond simple pathway mapping to reveal the dynamic regulatory networks that control metabolic homeostasis.

Computational Modeling and Simulation of Deuterium-Labeled Metabolic Networks

Data from isotope-labeling experiments are essential for building and validating computational models of metabolic networks. nih.gov These models provide a quantitative framework for understanding and predicting metabolic behavior. Techniques like Metabolic Flux Analysis (MFA) and kinetic modeling depend on the precise data that tracers like (E,E)-Farnesol-d6 can provide. nih.govresearchgate.net

The process involves several key steps:

Network Reconstruction: Based on genomic and biochemical data, a genome-scale metabolic network model (GSMNM) is constructed, which represents the complete set of metabolic reactions known to occur in an organism. frontiersin.org

Isotopologue Data Integration: The model is constrained using experimental data. When cells are fed (E,E)-Farnesol-d6, the resulting distribution of deuterated downstream metabolites (isotopologues) provides a set of hard constraints. The observed pattern of label incorporation can only be explained by a specific set of reaction rates, or fluxes, through the network. nih.gov

Flux Calculation and Model Refinement: Algorithms are used to calculate the flux distribution that best fits the experimental labeling data. This allows for the quantification of reaction rates throughout the isoprenoid pathway. The model can then be used to simulate how the network would respond to genetic mutations or environmental changes, guiding future experiments and metabolic engineering efforts. nih.govresearchgate.net

These computational approaches, fueled by data from deuterated tracers, transform our understanding from a static pathway map into a dynamic and predictive model of cellular metabolism.

Potential for Advancing Fundamental Understanding of Isoprenoid Biology

The combined application of novel deuterated farnesol analogs, multi-omics integration, and computational modeling holds immense potential for advancing our fundamental knowledge of isoprenoid biology. nih.gov Isoprenoids are involved in a vast range of critical cellular functions, and understanding their regulation is key to many fields, from medicine to biotechnology. nih.gov

Key areas of advancement include:

Dissecting Pathway Crosstalk: Isoprenoid synthesis occurs in different cellular compartments. Tracing studies can precisely quantify the exchange of intermediates between these pathways, a process that is currently poorly understood.

Uncovering Novel Regulatory Mechanisms: By correlating metabolic flux with global changes in gene and protein expression, researchers can identify new regulatory nodes, signaling molecules, and feedback loops that control isoprenoid homeostasis.

Understanding Disease States: Many diseases involve dysregulated isoprenoid metabolism. Using these advanced techniques in disease models can reveal how metabolic fluxes are altered and identify potential new targets for therapeutic intervention.

Guiding Synthetic Biology: For biotechnological applications, where microorganisms are engineered to produce high-value isoprenoids, these methods are invaluable. frontiersin.org They allow for the precise identification of metabolic bottlenecks and provide a rational basis for targeted genetic engineering to improve yields. nih.govresearchgate.net

Ultimately, the use of precisely labeled molecules like this compound allows the scientific community to ask increasingly sophisticated questions, moving from "what" is in a cell to "how" it works in a dynamic, interconnected system.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₂₀D₆O |

| Molecular Weight | 228.4 g/mol |

| CAS Number | 166447-71-8 |

| Appearance | Neat/Oil |

| Isotopic Purity | Typically >95% |

| Synonyms | (2E,6E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol, Farnesol-d6 |

Data sourced from multiple chemical supplier specifications. nih.govresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. How is (E,E)-Farnesol 11,11,11,12,12,12-d6 synthesized, and what analytical methods are used to confirm its isotopic purity?

- Methodological Answer : The synthesis typically involves deuterium labeling via selective hydrogen-deuterium exchange or precursor-directed biosynthesis. Analytical verification requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation and purity (>95% by HPLC, as per product specifications) . Gas chromatography-mass spectrometry (GC-MS) is critical for distinguishing deuterated farnesol from non-deuterated analogs, particularly in tracking metabolic turnover in biological systems .

Q. What are the primary biological roles of (E,E)-farnesol in plant and microbial systems?

- Methodological Answer : (E,E)-Farnesol serves as a precursor for sesquiterpenoid biosynthesis (e.g., (E)-β-farnesene) and regulates metabolic flux via the mevalonate (MVA) pathway. In plants, it modulates floral scent emission and defense signaling, while in microbes (e.g., Candida albicans), it acts as a quorum-sensing molecule, suppressing hyphal morphogenesis . Experimental approaches include gene knockout studies (e.g., GhFPS1/2 in cotton) and metabolic flux analysis using -labeled precursors .

Q. How is (E,E)-farnesol quantified in biological matrices, and what are common interferences?

- Methodological Answer : Quantification employs GC-MS or LC-MS with selective ion monitoring (SIM) for deuterated analogs. Co-elution with structurally similar sesquiterpenes (e.g., (Z,E)-farnesol) is a key challenge, requiring chiral columns or derivatization (e.g., silylation) for resolution . Internal standards like -farnesol improve accuracy in recovery studies .

Advanced Research Questions

Q. How does isotopic labeling (e.g., -farnesol) clarify farnesol’s metabolic fate in plant sterol biosynthesis?

- Methodological Answer : Deuterated farnesol enables tracking of FDP (farnesyl diphosphate) salvage pathways. In A. chinensis, -farnesol incorporation into sterols and ubiquinone is quantified via LC-MS/MS, revealing that 7–10% is oxidized to farnesal, while 6% undergoes glycosylation . Isotope dilution assays are critical to distinguish de novo synthesis from salvage pathways.

Q. What experimental designs resolve contradictions in farnesol’s regulatory effects on HMGR (HMG-CoA reductase) activity?

- Methodological Answer : Farnesol downregulates HMGR in yeast via structural inhibition but upregulates it in tobacco. To reconcile this, compartment-specific studies (e.g., mitochondrial vs. cytosolic HMGR isoforms) and promoter-reporter assays (e.g., HMGR-GFP fusions) are used. Dose-response experiments in A. chinensis flowers show diurnal HMGR expression inversely correlates with farnesol accumulation, suggesting feedback regulation .

Q. How does (E,E)-farnesol interact with SARS-CoV-2 proteins, and what computational models validate these interactions?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) identify (E,E)-farnesol as a high-affinity binder to SARS-CoV-2 ADRP (Mac1) and Mpro, with binding energies ≤−7.5 kcal/mol. In vitro validation uses pseudovirus entry assays and surface plasmon resonance (SPR) to measure inhibition constants () . Synergistic effects with other terpenes (e.g., (E)-β-farnesene) are tested via combinatorial docking and fractional inhibitory concentration (FIC) indices .

Q. What nanoparticle delivery systems enhance farnesol’s therapeutic efficacy in osteoarthritis (OA) models?

- Methodological Answer : Hyaluronic acid (HA)-farnesol nanoparticles (Farn/HA) achieve sustained release (92% over 12 h) and reduce chondrocyte toxicity (MTT assay IC₅₀ > 2 mM vs. 0.5 mM for free farnesol). In vivo OA repair is assessed via histopathology (OARSI scoring) and synovial fluid biomarkers (e.g., COMP, CTX-II) .

Tables for Key Data

| Parameter | Value/Outcome | Reference |

|---|---|---|

| Farnesol release from Farn/HA | 92% at 12 h | |

| HMGR downregulation threshold | ≥50 µM (A. chinensis) | |

| SARS-CoV-2 Mpro binding energy | −7.5 kcal/mol | |

| Deuterated purity (HPLC) | >95% |

Contradictions and Research Gaps

- Conflicting HMGR Regulation : Farnesol’s dual role as HMGR inhibitor (yeast) and inducer (tobacco) remains unresolved. Proposed solutions include isoform-specific CRISPR-Cas9 knockouts .

- Degradation vs. Biosynthesis : Whether sesquiterpenes like (E,E)-α-farnesene are direct enzymatic products or farnesol degradation artifacts requires terpene synthase knockout studies (e.g., TPS1 in maize) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.